N'-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]pyridine-4-carbohydrazide
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Overview
Description
N’-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]pyridine-4-carbohydrazide is a chemical compound that belongs to the class of hydrazones This compound is characterized by the presence of a hydrazone linkage between a pyridine ring and a substituted benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]pyridine-4-carbohydrazide typically involves the condensation reaction between 4-hydroxy-3-nitrobenzaldehyde and pyridine-4-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the benzene ring can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amino group, potentially altering the compound’s properties.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for esterification or etherification reactions.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amino-substituted derivatives.
Substitution: Formation of esters or ethers depending on the reagents used.
Scientific Research Applications
N’-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]pyridine-4-carbohydrazide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with enzymes or receptors are of interest for understanding its biological activity.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]pyridine-4-carbohydrazide involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes or bind to DNA, thereby affecting cellular processes. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(4-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide
- N’-[(E)-(4-nitrophenyl)methylidene]pyridine-4-carbohydrazide
Uniqueness
N’-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]pyridine-4-carbohydrazide is unique due to the presence of both hydroxyl and nitro groups on the benzene ring. This combination of functional groups can impart distinct chemical reactivity and biological activity compared to similar compounds that lack one of these groups.
Properties
Molecular Formula |
C13H10N4O4 |
---|---|
Molecular Weight |
286.24 g/mol |
IUPAC Name |
N-[(E)-(4-hydroxy-3-nitrophenyl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C13H10N4O4/c18-12-2-1-9(7-11(12)17(20)21)8-15-16-13(19)10-3-5-14-6-4-10/h1-8,18H,(H,16,19)/b15-8+ |
InChI Key |
RAOPHYMFJFYFON-OVCLIPMQSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=N/NC(=O)C2=CC=NC=C2)[N+](=O)[O-])O |
Canonical SMILES |
C1=CC(=C(C=C1C=NNC(=O)C2=CC=NC=C2)[N+](=O)[O-])O |
solubility |
41.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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